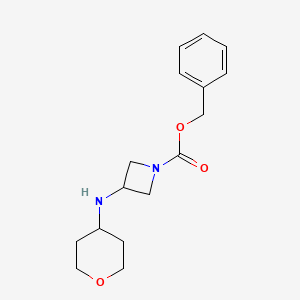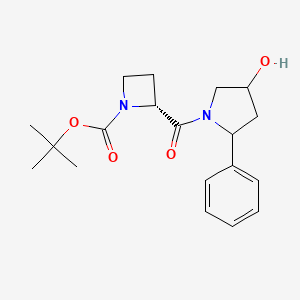
Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by functionalization. One common method involves the mesylation of a suitable diol, followed by treatment with benzylamine to form the azetidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
2-Methylazetidine: A structurally similar compound with a methyl group instead of the oxan-4-ylamino group.
Uniqueness
Benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate is unique due to its specific functional groups, which impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
benzyl 3-(oxan-4-ylamino)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(21-12-13-4-2-1-3-5-13)18-10-15(11-18)17-14-6-8-20-9-7-14/h1-5,14-15,17H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMBKFMBXHPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B6976320.png)

![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone](/img/structure/B6976330.png)
![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]ethanamine](/img/structure/B6976345.png)
![2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine](/img/structure/B6976349.png)
![3-[[1-(1-methylpyrazol-3-yl)ethylamino]methyl]-N-propylbenzamide](/img/structure/B6976356.png)
![tert-butyl (2R)-2-[(2-methyl-1-morpholin-4-ylpropan-2-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6976365.png)
![3-[[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethylamino]methyl]-N-propylbenzamide](/img/structure/B6976371.png)
![tert-butyl N-[(3S,4R)-4-(3-fluorophenyl)-1-(2-hydroxyacetyl)pyrrolidin-3-yl]carbamate](/img/structure/B6976372.png)
![1'-(2,2-difluoroethyl)-3-(4-methoxyphenyl)spiro[1H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B6976379.png)
![methyl 3-(7-chloro-4-oxo-3-propylspiro[1H-quinazoline-2,4'-piperidine]-1'-yl)propanoate](/img/structure/B6976386.png)
![N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6976400.png)
![N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine](/img/structure/B6976404.png)
![2-[3-[(1-Ethyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6976413.png)
